4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring substituted with a 2-chlorobenzoyl group and a dimethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the acylation of N,N-dimethylpyrrole-2-carboxamide with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the pyrrole ring.
Acylation and Alkylation: The amide group can be further acylated or alkylated to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its binding affinity and specificity . The presence of the chlorobenzoyl group enhances its ability to form stable complexes with target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzoyl)-5-chloroindole: Shares the chlorobenzoyl group but has a different core structure.
N-(3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide: Contains similar functional groups but differs in the overall molecular framework.
Uniqueness
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of a pyrrole ring with a chlorobenzoyl and dimethylcarboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWASJZUTLZPEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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